THIOPHOSPHORYL-PMMH-6 DENDRIMER, GENERATION 1.5
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Overview
Description
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, is a specialized dendrimer with a thiophosphoryl chloride core and six surface aldehyde groups. Dendrimers are highly branched, star-shaped macromolecules with applications in various fields due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphoryl-PMMH-6 dendrimer, generation 1.5, involves the reaction of thiophosphoryl chloride with phenoxymethyl (methylhydrazono) groups. The process typically includes multiple steps of protection, deprotection, and functionalization to achieve the desired dendrimer structure .
Industrial Production Methods
Industrial production of this compound, is not widely documented. the general approach involves scaling up the laboratory synthesis methods while ensuring consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, can undergo various chemical reactions, including:
Oxidation: The aldehyde groups on the surface can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The thiophosphoryl chloride core can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the thiophosphoryl chloride core.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophosphoryl derivatives.
Scientific Research Applications
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex dendrimers and polymers.
Medicine: Investigated for use in targeted drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of thiophosphoryl-PMMH-6 dendrimer, generation 1.5, involves its ability to interact with various molecular targets through its surface functional groups. The aldehyde groups can form covalent bonds with nucleophiles, while the thiophosphoryl core can participate in coordination chemistry. These interactions enable the dendrimer to encapsulate and deliver molecules to specific targets .
Comparison with Similar Compounds
Similar Compounds
Thiophosphoryl-PMMH-6 dendrimer, generation 2.0: Similar structure but with a higher generation, leading to more surface functional groups and larger size.
Phosphorus dendrimers with different core structures: Variations in the core structure can lead to different chemical properties and applications.
Uniqueness
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, is unique due to its specific combination of a thiophosphoryl chloride core and six surface aldehyde groups. This structure provides a balance between reactivity and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
169132-80-3 |
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Molecular Formula |
C66H54N6O15P4S4 |
Molecular Weight |
1423.32 |
InChI |
InChI=1S/C66H54N6O15P4S4/c1-70(88(92,79-58-28-10-52(43-73)11-29-58)80-59-30-12-53(44-74)13-31-59)67-40-49-4-22-64(23-5-49)85-91(95,86-65-24-6-50(7-25-65)41-68-71(2)89(93,81-60-32-14-54(45-75)15-33-60)82-61-34-16-55(46-76)17-35-61)87-66-26-8-51(9-27-66)42-69-72(3)90(94,83-62-36-18-56(47-77)19-37-62)84-63-38-20-57(48-78)21-39-63/h4-48H,1-3H3 |
InChI Key |
GVUPCQKZNKROEB-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O)OC5=CC=C(C=C5)C=NN(C)P(=S)(OC6=CC=C(C=C6)C=O)OC7=CC=C(C=C7)C=O)P(=S)(OC8=CC=C(C=C8)C=O)OC9=CC=C(C=C9)C=O |
Origin of Product |
United States |
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